Fucosterol

Overview

Description

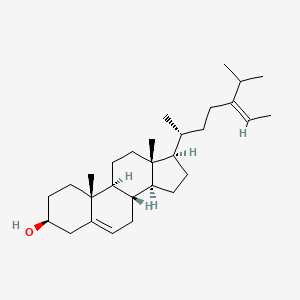

Isofucosterol is a 3beta-sterol consisting of stigmastan-3beta-ol with double bonds at positions 5 and 24(28). The double bond at postion 24(28) adopts a Z-configuration. It has a role as an animal metabolite, a plant metabolite, an algal metabolite and a marine metabolite. It is a 3beta-sterol, a 3beta-hydroxy-Delta(5)-steroid, a C29-steroid and a member of phytosterols. It derives from a hydride of a stigmastane.

This compound is a natural product found in Equisetum arvense, Solanum tuberosum, and other organisms with data available.

Mechanism of Action

Target of Action

Isothis compound has been found to have broad activity against targets such as NF-κB-luciferase, 3-hydroxy-3-methylglutaryl CoA reductase (HMGR)-green fluorescent protein, and protein tyrosine phosphatase 1B . These targets play crucial roles in various cellular processes, including inflammation, cholesterol metabolism, and protein phosphorylation.

Mode of Action

The compound interacts with its targets, leading to changes in their activity. For instance, it can reduce the uptake of cholesterol in the intestinal lumen and affect its transport . It also regulates the metabolism of cholesterol in the liver . These interactions result in changes in cellular processes and functions.

Biochemical Pathways

Isothis compound affects several biochemical pathways. It plays a role in the sterol and sphingolipid pathways . The main enzymes involved in plant sterol biosynthesis, such as 3-hydroxy-3-methylglutaryl-CoA reductase, C24-sterol methyltransferase, and C22-sterol desaturase, are responsible for maintaining the optimal balance between sterols . The balance between 24-methylsterols and 24-ethylsterols, which is specific for individual plant species, is also influenced by Isothis compound .

Result of Action

Isothis compound’s action leads to molecular and cellular effects. It contributes to cellular sterol homeostasis . It also affects gene expression involved in cell expansion and cell division . Moreover, it has been found to be involved in anti-inflammatory and anti-oxidative stress processes, and the reduction of beta cell damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isothis compound. For instance, chronic ultraviolet irradiation, one of the most harmful environmental factors affecting the skin, can influence the effectiveness of Isothis compound . Additionally, genetic factors can affect the bioavailability of phytosterols, including Isothis compound .

Biochemical Analysis

Biochemical Properties

Fucosterol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . Additionally, this compound interacts with proteins involved in the antioxidant defense system, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative stress .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been found to protect HepG2 cells from oxidative stress-induced damage by reducing reactive oxygen species levels and increasing glutathione levels . Moreover, this compound influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . It also modulates gene expression, leading to the upregulation of antioxidant and anti-inflammatory genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates liver X-receptor-beta (LXR-β) and glucocorticoid receptor (GR), which are involved in lipid metabolism and anti-inflammatory responses . This compound also inhibits the activity of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer’s disease . Furthermore, it modulates the expression of genes involved in the antioxidant response, such as Nrf2 and heme oxygenase-1 (HO-1) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, maintaining its bioactivity over extended periods . Long-term studies have shown that this compound continues to exert protective effects against oxidative stress and inflammation in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized through the mevalonate pathway, which is also responsible for the synthesis of other sterols such as cholesterol . This compound interacts with enzymes such as squalene epoxidase and lanosterol synthase, which are key players in sterol biosynthesis . Additionally, this compound influences metabolic flux by modulating the activity of enzymes involved in lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to lipoproteins, facilitating its transport in the bloodstream . This compound also accumulates in lipid-rich tissues, such as the liver and adipose tissue, where it exerts its biological effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments . The subcellular localization of this compound is crucial for its activity, as it allows it to interact with specific biomolecules and exert its effects.

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSELKOCHBMDKEJ-WGMIZEQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904509 | |

| Record name | Isofucosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isofucosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-14-1, 18472-36-1 | |

| Record name | Isofucosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isofucosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta5-Avenosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isofucosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOFUCOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4UL5AI3R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isofucosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fucosterol exert its anti-inflammatory effects?

A1: this compound has been shown to attenuate inflammation through multiple pathways. It can inhibit the expression of inflammatory mediators like iNOS, COX-2, and pro-inflammatory cytokines (IL-6, IL-1β, and TNF-α), including PGE2 []. This inhibition is linked to the deactivation of mitogen-activated protein kinases (MAPKs) induced by reactive oxygen species []. Furthermore, this compound activates the Nrf2/HO-1 pathway, contributing to the intricate balance of oxidative stress and inflammation within cells [].

Q2: What are the downstream effects of this compound's interaction with Liver X Receptors (LXRs)?

A2: this compound acts as a dual-LXR agonist, activating both LXR-α and -β []. This activation leads to the transcriptional upregulation of key genes involved in reverse cholesterol transport, including ABCA1, ABCG1, and ApoE in macrophages [, ]. Consequently, this compound significantly increases cholesterol efflux from cells, demonstrating its potential in managing cholesterol levels [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C29H48O, and its molecular weight is 412.69 g/mol.

Q4: Are there any spectroscopic data available to confirm this compound's structure?

A4: Yes, researchers have used various spectroscopic methods to elucidate the structure of this compound, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) [, , , ]. These techniques provide detailed information about the arrangement of atoms and functional groups within the molecule, confirming its identity.

Q5: Has the stability of this compound been assessed under various conditions?

A5: Studies have explored this compound's stability. For instance, one study investigated its influence on the thermal polymerization of purified high oleic sunflower triacylglycerols []. While alpha-tocopherol showed inhibitory effects on polymerization, this compound did not exhibit any significant impact under the tested conditions [].

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound is not typically considered a catalyst, its presence can influence specific reactions. For example, it did not significantly affect the polymerization of high oleic sunflower oil in a study, suggesting it might not have direct catalytic activity in this specific context [].

Q7: Have computational methods been applied to study this compound?

A7: Yes, computational chemistry has been employed to explore this compound's interactions with potential targets. For instance, molecular docking and dynamics simulations, coupled with MMGBSA calculations, were used to investigate its binding affinity towards amyloid-beta (Aβ1-42) []. These studies provide insights into the molecular mechanisms underlying this compound's observed effects.

Q8: What strategies have been explored to improve the stability and bioavailability of this compound?

A8: One study investigated the inclusion complexation of this compound with different cyclodextrins, such as maltosyl-β-cyclodextrin and heptakis(2,6-di-O-methyl)-β-cyclodextrin []. These complexes demonstrated improved solubility and dissolution rates compared to free this compound, indicating their potential in enhancing its bioavailability [].

Q9: What are the key findings from in vitro and in vivo studies on this compound's anticancer activity?

A9: In vitro studies have shown that this compound exerts antitumor activity against several human cancer cell lines, including colon cancer cells (HCT116 and HT29) []. It also displayed selective inhibitory activity against human HeLa cervical cancer cells, inducing apoptosis and inhibiting cell migration []. In vivo studies using a zebrafish xenograft model demonstrated that this compound could decrease tumor formation, supporting its potential as an anticancer agent [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[(E)-[5-chloro-1-(2-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]carbamate](/img/structure/B1238926.png)

![N-[(4-fluorophenyl)methyl]-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1238935.png)

![[(Z)-pyridin-2-ylmethylideneamino]thiourea](/img/structure/B1238944.png)

![[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1238946.png)

![methyl (Z)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B1238950.png)